

An In-Depth Technical Guide to 1,1,2,2-Tetrabromopropane

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Compound of Interest

Compound Name: 1,1,2,2-Tetrabromopropane

Cat. No.: B14694852

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CAS Number: 34570-59-7

This technical guide provides a comprehensive overview of **1,1,2,2-tetrabromopropane**, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

1,1,2,2-Tetrabromopropane is a halogenated hydrocarbon with the molecular formula $C_3H_4Br_4$.^[1] It is a dense liquid at room temperature. While some physical properties have been experimentally determined, others are estimations. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of **1,1,2,2-Tetrabromopropane**

Property	Value	Source
CAS Number	34570-59-7	[1]
Molecular Formula	C ₃ H ₄ Br ₄	[1]
Molecular Weight	359.68 g/mol	[1]
Melting Point	10.7 °C (estimate)	LookChem
Boiling Point	245.82 °C (rough estimate)	LookChem
Density	2.7262 g/cm ³ (rough estimate)	LookChem
Refractive Index	1.6166	LookChem

Synthesis and Reactions

The primary documented method for the synthesis of **1,1,2,2-tetrabromopropane** is through the bromination of propyne.[2][3][4] Additionally, it is known to undergo dehalogenation reactions.

Experimental Protocols

2.1.1. Synthesis of **1,1,2,2-Tetrabromopropane** via Bromination of Propyne

This electrophilic addition reaction involves the treatment of propyne with an excess of bromine.[2][5] The reaction typically proceeds in an inert solvent, such as carbon tetrachloride. [2]

- Reaction: $\text{CH}_3\text{C}\equiv\text{CH} + 2\text{Br}_2 \rightarrow \text{CH}_3\text{CBr}_2\text{CHBr}_2$
- Reagents: Propyne, Bromine (excess), Carbon Tetrachloride (solvent).
- Procedure Outline:
 - Propyne is dissolved in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

- A solution of bromine in carbon tetrachloride is added dropwise to the propyne solution. The reaction is typically exothermic and may require cooling to control the temperature.
- The reaction mixture is stirred until the characteristic color of bromine disappears, indicating the completion of the reaction.
- The solvent is removed under reduced pressure to yield crude **1,1,2,2-tetrabromopropane**.
- Purification can be achieved through distillation under reduced pressure.

2.1.2. Dehalogenation of **1,1,2,2-Tetrabromopropane** with Zinc Powder

1,1,2,2-Tetrabromopropane can be dehalogenated to form propyne when heated with zinc powder in an alcohol solvent.^{[6][7][8]}

- Reaction: $\text{CH}_3\text{CBr}_2\text{CHBr}_2 + 2\text{Zn} \rightarrow \text{CH}_3\text{C}\equiv\text{CH} + 2\text{ZnBr}_2$
- Reagents: **1,1,2,2-Tetrabromopropane**, Zinc powder, Alcohol (e.g., ethanol).
- Procedure Outline:
 - **1,1,2,2-Tetrabromopropane** is dissolved in an alcoholic solvent in a round-bottom flask.
 - Zinc powder is added to the solution.
 - The mixture is heated under reflux.
 - The progress of the reaction can be monitored by observing the consumption of the starting material.
 - The resulting propyne gas can be collected or used in subsequent reactions. The remaining solution will contain zinc bromide.

Biological Activity and Signaling Pathways

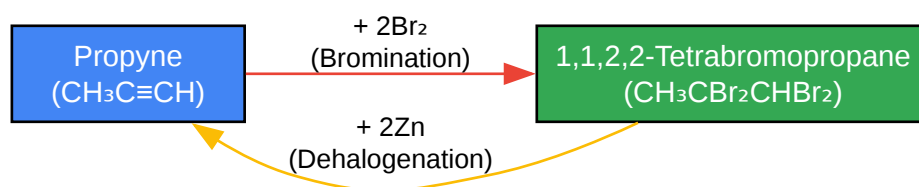
Extensive searches of available scientific literature and databases did not yield any specific information on the biological activity, signaling pathways, or metabolic fate of **1,1,2,2-**

tetrabromopropane. Studies on related compounds, such as 1-bromopropane, have indicated potential for neurotoxicity and effects on cognitive function in rats.[9] However, these findings cannot be directly extrapolated to **1,1,2,2-tetrabromopropane** due to differences in chemical structure and reactivity.

The lack of data on the biological interactions of **1,1,2,2-tetrabromopropane** presents a significant knowledge gap. Therefore, it is not possible to provide diagrams of signaling pathways or detailed discussions on its effects in biological systems at this time.

Logical Relationships in Synthesis and Reactions

The chemical transformations involving **1,1,2,2-tetrabromopropane** can be visualized as a cyclical process where it is synthesized from an alkyne and can be reverted to an alkyne.



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Caption: Synthesis and dehalogenation of **1,1,2,2-tetrabromopropane**.

This workflow illustrates the synthetic route from propyne and the subsequent dehalogenation reaction back to propyne, highlighting the key reagents for each transformation.

Conclusion

1,1,2,2-Tetrabromopropane is a well-defined chemical entity with a known CAS number and established methods for its synthesis and chemical conversion. However, there is a notable absence of information regarding its biological effects, toxicity, and metabolic pathways in the current body of scientific literature. This lack of data is a critical consideration for researchers and professionals in drug development and underscores the need for further investigation into the pharmacological and toxicological profile of this compound before any potential applications can be considered.

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